molecular formula C27H27NO4 B15169584 1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate CAS No. 651321-94-7

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate

Cat. No.: B15169584
CAS No.: 651321-94-7
M. Wt: 429.5 g/mol
InChI Key: JIPVSDKYTHFNCR-NASUQTAISA-N
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Description

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate glutamate derivative and diphenylmethylidene. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl 5-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate: shares similarities with other aromatic glutamate derivatives and compounds containing diphenylmethylidene groups.

    Indole Derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and aromatic rings makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

651321-94-7

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate

InChI

InChI=1S/C27H27NO4/c1-3-32-27(30)26(23(19-24(29)31-2)20-13-7-4-8-14-20)28-25(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,26H,3,19H2,1-2H3/t23?,26-/m0/s1

InChI Key

JIPVSDKYTHFNCR-NASUQTAISA-N

Isomeric SMILES

CCOC(=O)[C@H](C(CC(=O)OC)C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C(C(CC(=O)OC)C1=CC=CC=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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